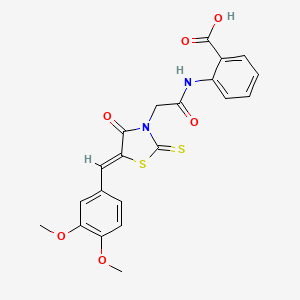
(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a useful research compound. Its molecular formula is C21H18N2O6S2 and its molecular weight is 458.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(2-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)benzoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the 3,4-dimethoxybenzylidene moiety and the acetamido group further enhance its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of compounds related to thiazolidinones against various cancer cell lines. For instance:
- Cytotoxicity against Cancer Cell Lines : A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against MCF-7 (breast cancer) and K562 (leukemia) cell lines. Specifically, derivatives with the thiazolidinone scaffold showed IC50 values ranging from 7.67 μg/mL to 11.7 μg/mL against MCF-7 cells .
- Structure-Activity Relationship (SAR) : The introduction of substituents at specific positions on the thiazolidinone ring has been shown to influence cytotoxicity. For example, compounds with 3,5-disubstituted rhodanines demonstrated enhanced selectivity and potency against cancer cells compared to their mono-substituted counterparts .
The proposed mechanism by which these compounds exert their anticancer effects involves:
- Induction of Apoptosis : Compounds similar to this compound have been shown to induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Research indicates that certain derivatives act as potent allosteric inhibitors of PTPs, which play critical roles in cell signaling pathways related to growth and survival .
Case Studies
Several studies have provided insights into the effectiveness of thiazolidinone derivatives:
- Study on MCF-7 Cells : One investigation found that a related compound inhibited MCF-7 cell growth by 82.5% at a concentration of 100 µg/mL. This suggests that modifications in the benzylidene group can significantly enhance anticancer activity .
- In Vivo Studies : Although most current findings are based on in vitro assays, preliminary in vivo studies are necessary to validate these compounds' efficacy and safety profiles.
Data Table: Summary of Biological Activities
| Compound Name | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 1 | MCF-7 | 7.67 | Apoptosis induction |
| Compound 2 | K562 | 11.7 | PTP inhibition |
| Compound 3 | HCT116 | 10 | Cell cycle arrest |
| Compound 4 | Huh7 | 8 | Intrinsic apoptosis |
属性
IUPAC Name |
2-[[2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S2/c1-28-15-8-7-12(9-16(15)29-2)10-17-19(25)23(21(30)31-17)11-18(24)22-14-6-4-3-5-13(14)20(26)27/h3-10H,11H2,1-2H3,(H,22,24)(H,26,27)/b17-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCMGXGPHMJPPZ-YVLHZVERSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC=C3C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














